Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate
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Overview
Description
Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a benzyloxy group, a chloro substituent, and a methoxy group attached to the thiophene ring, along with a carboxylate ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of Substituents: The benzyloxy, chloro, and methoxy groups are introduced through various substitution reactions. For example, the benzyloxy group can be added via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the thiophene with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the chloro group can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 3-(benzyloxy)-4-chlorothiophene-2-carboxylate: Lacks the methoxy group, which can affect its reactivity and biological activity.
Methyl 3-(benzyloxy)-5-methoxythiophene-2-carboxylate:
Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene: Lacks the carboxylate ester group, which can influence its solubility and reactivity.
Uniqueness: Methyl 3-(benzyloxy)-4-chloro-5-methoxythiophene-2-carboxylate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the thiophene ring allows for fine-tuning of its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C14H13ClO4S |
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Molecular Weight |
312.8 g/mol |
IUPAC Name |
methyl 4-chloro-5-methoxy-3-phenylmethoxythiophene-2-carboxylate |
InChI |
InChI=1S/C14H13ClO4S/c1-17-13(16)12-11(10(15)14(18-2)20-12)19-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
DHNBDFACRXKMRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(S1)C(=O)OC)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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